N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-10-17-21-14(2)19(20(25)23(17)12-13)22-18(24)11-7-15-5-8-16(26-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRWRIUUQRTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3=CC=C(C=C3)OC)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the construction of the pyrido[1,2-a]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, including its effects on various biological targets.
Industry: Its unique chemical properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs documented in the literature, focusing on structural features, molecular properties, and synthetic approaches.
Structural Analog: N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide
- Molecular Formula : C₁₇H₁₄IN₃O₂
- Molecular Weight : 419.22 g/mol
- Key Features: Shares the pyrido[1,2-a]pyrimidinone core but substitutes the propanamide chain with a 4-iodobenzamide group. Compared to the target compound’s methoxyphenyl group, the iodine substituent may reduce solubility in aqueous media due to its hydrophobic nature.
Heterocyclic Propanamide Derivative: Compound 8b
- Molecular Formula : C₂₉H₃₄N₄O₃
- Molecular Weight : 487.27 g/mol
- Key Features: Contains a pyrimidine ring and a methoxy group but differs in the core structure (non-fused pyrimidinone vs. pyrido[1,2-a]pyrimidinone). Features a cyclohexylamino-phenylethyl group, which increases lipophilicity compared to the target compound’s simpler propanamide chain. Synthesized via Suzuki-Miyaura cross-coupling with Pd(PPh₃)₂Cl₂ , suggesting that similar methods could apply to the target compound’s aryl substituents.
Sulfamoyl-Pyrimidine Derivatives
- Example : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Molecular Weight : 493.53 g/mol
- Key Features :
- Incorporates a sulfamoyl group and a dioxoisoindolin moiety, which enhance hydrogen-bonding capacity but reduce metabolic stability.
- The sulfamoyl group contrasts with the target compound’s methoxyphenyl-propanamide, likely altering binding affinity in biological targets.
Stereochemically Complex Propanamides
- Example: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- The tetrahydropyrimidinone ring may confer conformational rigidity compared to the planar pyrido[1,2-a]pyrimidinone core.
Key Observations
- Substituent Effects : The target compound’s 3-(4-methoxyphenyl)propanamide group balances hydrophobicity and electron-donating capacity, contrasting with iodine (bulky, hydrophobic ) or sulfamoyl (polar, hydrogen-bonding ) groups in analogs.
- Synthetic Methods : Cross-coupling strategies (e.g., Suzuki reactions ) may be applicable for modifying aryl groups in the target compound.
- Molecular Weight : The target compound’s lower molecular weight (~351 g/mol) suggests better bioavailability compared to heavier analogs (>400 g/mol).
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.43 g/mol. Its structure consists of a pyrido[1,2-a]pyrimidine core substituted with a methoxyphenyl group and a propanamide moiety.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific derivatives could induce apoptosis in human cancer cells by modulating key signaling pathways like PI3K/Akt and MAPK pathways .
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it exhibits moderate to strong activity against various bacterial strains. For example, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
3. Enzyme Inhibition
This compound may act as an enzyme inhibitor. Its structural components suggest potential activity against acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively .
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets:
- Binding Affinity : Molecular docking studies indicate that the compound can bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death through apoptosis or necrosis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a related pyrido[1,2-a]pyrimidine derivative in vivo using xenograft models of prostate cancer. The results indicated a significant reduction in tumor volume compared to controls, suggesting that the compound could be a candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of several derivatives was tested against clinical isolates of resistant bacterial strains. The results showed that certain modifications in the chemical structure enhanced antibacterial activity significantly, achieving MIC values as low as 8 µg/mL against multi-drug resistant E. coli strains .
Q & A
Q. What are the common synthetic routes for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidinone core via cyclocondensation of substituted pyridine and pyrimidine precursors under reflux conditions (e.g., acetic acid as solvent, 12–24 hours) .
- Step 2 : Introduction of the 4-methoxyphenylpropanamide side chain via nucleophilic substitution or amidation reactions. For example, coupling 3-(4-methoxyphenyl)propanoyl chloride with the pyrido[1,2-a]pyrimidinone intermediate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is commonly employed .
Q. How is the structural integrity of this compound verified post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. For instance, the methyl groups at positions 2 and 7 of the pyrido[1,2-a]pyrimidinone core show distinct singlets in H NMR .
- X-ray Crystallography : To resolve stereochemical ambiguities. Similar compounds (e.g., pyrimidine derivatives) have been characterized with triclinic crystal systems and hydrogen-bonded networks .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 394.16 for CHNO) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., pyrido[2,3-d]pyrimidines), potential targets include:
- Kinases : The pyrido[1,2-a]pyrimidinone core mimics ATP-binding motifs, making it a candidate for kinase inhibition studies .
- Epigenetic Enzymes : Methoxy-substituted aryl groups may interact with histone deacetylases (HDACs) or methyltransferases .
- In vitro assays : Preliminary screening using MTT assays (cancer cell lines) and enzyme inhibition kits (e.g., HDAC fluorometric assays) are recommended .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved for this compound?
Contradictions may arise due to:
- Cell-Specific Metabolism : Differences in CYP450 enzyme expression affecting compound activation/degradation. Use metabolic inhibitors (e.g., ketoconazole) to assess stability .
- Off-Target Effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to minimize variability .
Q. What computational strategies are effective for predicting binding modes of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PDB: 1TKI for kinases). The methoxyphenyl group often occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Pay attention to hydrogen bonds between the pyrimidinone carbonyl and catalytic lysine residues .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can synthetic byproducts from the amidation step be minimized?
Common byproducts (e.g., unreacted propanoyl chloride) arise due to:
- Incomplete Activation : Pre-activate the carboxylic acid with HATU or EDCI to enhance coupling efficiency .
- Solvent Optimization : Use anhydrous DMF or dichloromethane to suppress hydrolysis .
- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at ~90% conversion .
Q. What experimental approaches validate the compound’s pharmacokinetic (PK) properties?
- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify via LC-MS. Structural analogs show t > 6 hours due to methoxy group steric protection .
- Caco-2 Permeability : Assess intestinal absorption using monolayers. High permeability (P > 1 × 10 cm/s) is expected for lipophilic pyrido[1,2-a]pyrimidinones .
- Metabolite ID : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., demethylation at the methoxyphenyl group) .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
- Disorder Refinement : For flexible groups (e.g., methoxyphenyl), refine occupancy ratios using SHELXL. highlights similar strategies for pyrimidine derivatives .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯O bonds) to confirm packing motifs .
- Twinned Data Correction : Apply TWINABS for datasets with rotational pseudo-symmetry, common in triclinic systems .
Q. Methodological Resources Table
| Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Monitoring | TLC, inline IR, HPLC-PDA | |
| Structural Elucidation | X-ray crystallography, 2D NMR (COSY, NOESY) | |
| Bioactivity Validation | Kinase inhibition assays, MTT, thermal shift assays | |
| Computational Analysis | Molecular docking (AutoDock), MD simulations (AMBER) | |
| PK/PD Profiling | LC-MS/MS, Caco-2 permeability assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
